molecular formula C9H14ClN3O B2730459 4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride CAS No. 374064-00-3

4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride

Cat. No. B2730459
CAS RN: 374064-00-3
M. Wt: 215.68
InChI Key: SSOXNHMQXXYQKV-NBYYMMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-pyridin-2-ylbutan-1-one oxime hydrochloride, also known as 4-APOB-OH, is a synthetic compound that has been studied for its potential therapeutic applications. It has been found to have a variety of biochemical and physiological effects and has been used in various scientific research studies.

Scientific Research Applications

Electrospray Ionization Mass Spectrometry in Catalysis

A pyridine-4,5-dichloroimidazol-2-ylidene complex of Ir(I) demonstrated catalytic activity toward the hydrosilylation of phenylacetylene and 4-aminophenylacetylene. This research utilized electrospray ionization mass spectrometry (ESI-MS) to study the mechanism of catalytic hydrosilylation, allowing for the detection of all reaction intermediates (Vicent et al., 2006).

Synthesis of Amino Sugars via Oximes

The synthesis of amino sugars through the reduction of oximes provides an alternative route to amino sugars. This method involves converting a ketone to an oxime and then reducing the oxime to an amine, offering a convenient synthetic route to amino sugars (Stevens & Bryant, 1972).

DFT Studies on Oxime Molecules

Density functional theory was applied to study the oxime HI-6, highlighting its potential as an antidote against neurotoxic organophosphate poisoning. The study provided insights into the conformational preferences and charge distributions of oxime molecules (Silva, Borges, & Figueroa-Villar, 2005).

Kinetic Determination of HI-6

A kinetic method was developed for the determination of HI-6, an effective agent against nerve gas poisoning, showcasing the practical applications of these compounds in medical and emergency scenarios (Milovanović & Čakar, 1990).

Antimicrobial Properties of Polyheterocyclic Compounds

The synthesis and characterization of oligo-4-[(pyridine-3-yl-methylene) amino] phenol revealed its potential antimicrobial properties, indicating the broad applicability of pyridine derivatives in biologically active materials (Kaya, Bilici, & Saçak, 2006).

properties

IUPAC Name

(NE)-N-(4-amino-1-pyridin-2-ylbutylidene)hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.ClH/c10-6-3-5-9(12-13)8-4-1-2-7-11-8;/h1-2,4,7,13H,3,5-6,10H2;1H/b12-9+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOXNHMQXXYQKV-NBYYMMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=NO)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C(=N/O)/CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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